Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-(2-aminoethyl)bicyclo[111]pentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Functionalization: The bicyclo[1.1.1]pentane core is functionalized through various reactions, such as carbene insertion and nucleophilic addition.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates due to its unique structure and reactivity.
Materials Science: The bicyclo[1.1.1]pentane core is of interest for the development of new materials with unique mechanical and electronic properties.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity due to its unique three-dimensional structure .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
Uniqueness
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to the presence of the 2-aminoethyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2792217-09-3
- Molecular Formula : C9H15NO2·HCl
- Molecular Weight : 205.68 g/mol
Bicyclo[1.1.1]pentanes (BCPs) are known to act as bioisosteres for various biologically active compounds, enhancing their pharmacological profiles by improving solubility and reducing non-specific binding. The unique structure of BCPs allows for effective interactions with biological targets, particularly in the central nervous system and inflammatory pathways.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including this compound. In vitro assays demonstrated that BCPs can significantly inhibit lipopolysaccharide (LPS)-induced NFκB activation in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 .
Compound | IC50 (picomolar) | Effect on Cytokines |
---|---|---|
BCP-sLXm 6a | < 10 | Downregulation of TNFα, MCP1 |
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of excitotoxicity in neuronal cells . These effects are critical in the context of neurodegenerative diseases.
Study 1: Synthesis and Evaluation
In a study published by Pellicciari et al., various BCP derivatives were synthesized and evaluated for their biological activity against metabotropic glutamate receptors (mGluRs). The study found that certain analogues exhibited significant antagonistic activity, suggesting potential therapeutic applications in treating conditions like anxiety and depression .
Study 2: Inflammatory Response Modulation
Another investigation focused on the ability of BCP derivatives to modulate inflammatory responses in human monocytes. The results showed that these compounds could effectively reduce the secretion of pro-inflammatory cytokines in response to LPS stimulation, indicating their potential use in inflammatory diseases .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9-4-8(5-9,6-9)2-3-10;/h2-6,10H2,1H3;1H |
InChI Key |
VWBAXXKAWMRTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CCN.Cl |
Origin of Product |
United States |
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